molecular formula C21H21NO3 B2946380 N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 354993-14-9

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2946380
CAS No.: 354993-14-9
M. Wt: 335.403
InChI Key: UCOQGZSBOSBGJM-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran core, which is a fused aromatic ring system consisting of a benzene ring fused to a furan ring, and a carboxamide functional group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe synthesis may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran amines.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran core structures, such as benzofuran-2-carboxylic acid and benzofuran-2-yl-methanone.

    Oxan derivatives: Compounds with similar oxan ring structures, such as 4-phenyloxan-4-yl-methanol.

Uniqueness: N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of the benzofuran core and the oxan ring with a carboxamide functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-20(19-14-16-6-4-5-9-18(16)25-19)22-15-21(10-12-24-13-11-21)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOQGZSBOSBGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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